molecular formula C17H15NOS B11058026 N-(2-phenylethyl)-1-benzothiophene-2-carboxamide

N-(2-phenylethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11058026
M. Wt: 281.4 g/mol
InChI Key: SBWLKUWPNYEHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)-1-benzothiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a phenylethyl group attached to the nitrogen atom of the carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 2-aminobenzothiophene with 2-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(2-phenylethyl)-1-benzothiophene-2-carboxylic acid.

    Reduction: Formation of N-(2-phenylethyl)-1-benzothiophene-2-amine.

    Substitution: Formation of halogenated derivatives of the benzothiophene ring.

Scientific Research Applications

N-(2-phenylethyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide: Shares a similar phenylethyl group but has a different core structure.

    N-(2-phenylethyl)-4-piperidinyl]-propanamide: Another compound with a phenylethyl group but with a different amide linkage.

Uniqueness

N-(2-phenylethyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets and provides a scaffold for further chemical modifications .

Properties

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

N-(2-phenylethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H15NOS/c19-17(18-11-10-13-6-2-1-3-7-13)16-12-14-8-4-5-9-15(14)20-16/h1-9,12H,10-11H2,(H,18,19)

InChI Key

SBWLKUWPNYEHNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.